molecular formula C7H7BrINO2S B13077831 3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide

3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide

Cat. No.: B13077831
M. Wt: 376.01 g/mol
InChI Key: ZIHKQCZRYJFLSP-UHFFFAOYSA-N
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Description

3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H7BrINO2S It is a derivative of benzene, featuring bromine and iodine substituents on the aromatic ring, along with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide typically involves multi-step reactions starting from benzene derivatives. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzene derivative .

Mechanism of Action

The mechanism by which 3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the halogen substituents can participate in halogen bonding and other non-covalent interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide is unique due to the presence of both bromine and iodine substituents along with a sulfonamide group. This combination provides a distinct set of chemical and biological properties, making it valuable for diverse research applications.

Properties

Molecular Formula

C7H7BrINO2S

Molecular Weight

376.01 g/mol

IUPAC Name

3-bromo-4-iodo-N-methylbenzenesulfonamide

InChI

InChI=1S/C7H7BrINO2S/c1-10-13(11,12)5-2-3-7(9)6(8)4-5/h2-4,10H,1H3

InChI Key

ZIHKQCZRYJFLSP-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)I)Br

Origin of Product

United States

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